2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine
Description
2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a 3-bromo-4-fluorophenyl group and a 1H-indazol-6-ylmethyl group
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O/c19-15-8-13(3-4-16(15)20)18-11-23(5-6-24-18)10-12-1-2-14-9-21-22-17(14)7-12/h1-4,7-9,18H,5-6,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYCSOUNQYPANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC3=C(C=C2)C=NN3)C4=CC(=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Indazole Core: The indazole ring can be synthesized via a cyclization reaction of ortho-substituted hydrazines with appropriate carbonyl compounds.
Substitution on the Phenyl Ring: The 3-bromo-4-fluorophenyl group can be introduced through a halogenation reaction, where a phenyl ring is treated with bromine and fluorine sources under controlled conditions.
Morpholine Ring Formation: The morpholine ring is often formed by reacting diethanolamine with a suitable halogenated compound.
Coupling Reactions: The final step involves coupling the indazole and phenyl groups to the morpholine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro groups if present, converting them to amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by a base such as sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for developing new drugs, particularly targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromo-4-chlorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine
- 2-(3-bromo-4-methylphenyl)-4-(1H-indazol-6-ylmethyl)morpholine
- 2-(3-bromo-4-nitrophenyl)-4-(1H-indazol-6-ylmethyl)morpholine
Uniqueness
Compared to similar compounds, 2-(3-bromo-4-fluorophenyl)-4-(1H-indazol-6-ylmethyl)morpholine may exhibit unique biological activity due to the presence of the fluorine atom, which can influence its binding affinity and metabolic stability. The combination of the indazole and morpholine rings also contributes to its distinct pharmacological profile.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
